Sorbitan, trihexadecanoate

Fat crystallization Differential scanning calorimetry Palm oil structuring

Sorbitan trihexadecanoate (syn. sorbitan tripalmitate, STP) is a non-ionic sorbitan fatty acid triester formed by esterification of sorbitan with three palmitic acid (C16:0) chains.

Molecular Formula C54H102O8
Molecular Weight 879.4 g/mol
CAS No. 54140-20-4
Cat. No. B13750293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSorbitan, trihexadecanoate
CAS54140-20-4
Molecular FormulaC54H102O8
Molecular Weight879.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCCCCCCCCC)C(CO)OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C54H102O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-50(56)60-48(46-55)53-54(62-52(58)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)49(47-59-53)61-51(57)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48-49,53-55H,4-47H2,1-3H3/t48-,49+,53-,54-/m1/s1
InChIKeyNVANJYGRGNEULT-BDZGGURLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sorbitan Trihexadecanoate (CAS 54140-20-4): C16-Triester Emulsifier Baseline for Scientific Procurement


Sorbitan trihexadecanoate (syn. sorbitan tripalmitate, STP) is a non-ionic sorbitan fatty acid triester formed by esterification of sorbitan with three palmitic acid (C16:0) chains. It belongs to the Span-class surfactant family and is characterized by a molecular formula of C₅₄H₁₀₂O₈ and a molecular weight of approximately 878 g/mol [1]. The compound presents as a waxy solid with a density of ~0.97 g/cm³, a boiling point near 840 °C at 760 mmHg, and extremely low aqueous solubility (estimated 1.877 × 10⁻¹⁶ mg/L at 25 °C) . Unlike monoester sorbitan variants that find broad food emulsifier use under E-numbers (E491–E495), STP is primarily deployed in fat crystallization control, plastic food contact materials, and specialized oleochemical formulations where its three C16 chains confer distinctive templating behavior [2].

C16 triester sorbitan ester for fat crystallization templating and polymorph control studies
Explicitly authorised in EU 10/2011 Annex I for plastic food contact materials (FCM No 693)
Waxy solid with extreme lipophilicity; suited for non-aqueous oleochemical and formulation research

Why Sorbitan Trihexadecanoate Cannot Be Swapped with Other Sorbitan Esters in Fat Crystallization and FCM Applications


Sorbitan esters are frequently treated as interchangeable non-ionic surfactants in procurement; however, fatty acid chain length and degree of esterification critically dictate crystallization templating behavior and regulatory standing. Sorbitan trihexadecanoate (STP) carries three palmitic acid (C16:0) moieties, whereas its closest commercial analog, sorbitan tristearate (STS, Span 65, CAS 26658-19-5), bears three stearic acid (C18:0) chains. This two-carbon difference per chain fundamentally alters epitaxial matching with triglyceride fat crystals, the polymorphic form promoted, and the crystallization onset temperature attainable in palm oil systems [1]. Furthermore, STP is explicitly listed in Annex I of EU Regulation 10/2011 for plastic food contact materials (FCM No 693, Ref No 88160), while monoester sorbitan variants such as sorbitan monopalmitate (E495) are authorized under entirely distinct food additive regulations with different usage restrictions [2]. Substituting a C18 triester (STS) or a C16 monoester (SMP) for STP without reformulation therefore risks both functional failure in fat structuring and regulatory non-compliance in food contact articles. The quantitative evidence below establishes the exact performance and compliance boundaries.

C18 triester (STS, Span 65)
Longer chain length alters epitaxial templating and shifts crystallization onset temperature; C16-to-C18 mismatch may change fat crystal network architecture.
C16 monoester (SMP, E495)
Lower esterification degree promotes β′→β polymorph transition rather than retarding it, opposing the desired kinetic stabilization in palm-based fats.
Food-grade sorbitan esters (E492/E495)
Regulatory pathway divergence: these are direct food additives, not automatically compliant with EU 10/2011 FCM listing; substitution may require re-certification.

Sorbitan Trihexadecanoate (CAS 54140-20-4): Quantitative Differentiation Evidence vs. Closest Analogs


Crystallization Onset Temperature Elevation in Palm Mid-Fraction: STP vs. STS vs. STB vs. No Additive

DSC measurements demonstrate that sorbitan trihexadecanoate (STP) at 5 wt% loading elevates the crystallization onset temperature of palm mid-fraction (PMF) from 15.4 ± 0.3 °C (PMF alone) to approximately 30 °C, representing an increase of ~15 °C [1]. The closest C18 analog, sorbitan tristearate (STS), initiates crystallization at ~39 °C (first step), while the C22 analog sorbitan tribehenate (STB) initiates at ~55 °C. However, the first crystallization peaks for STS and STB are attributed to the emulsifier itself nucleating prior to PMF, not to PMF templating. The PMF crystallization promoted by STP occurs at a temperature clearly above the intrinsic PMF crystallization point yet below that of STS pre-nucleation, giving STP a distinct processing window for controlled fat structuring.

PMF Crystallization Onset Shift
Head-to-head
~15 °C elevation vs. PMF alone; STP onset ~30 °C
Supports a controlled fat structuring window without excessive pre-nucleation
5 wt% STP in PMF; DSC cooling at 2 °C/min
Fat crystallization Differential scanning calorimetry Palm oil structuring

Epitaxial Growth vs. General Heterogeneous Nucleation: STP Crystal Orientation Matching with PMF

Microscopic observations under polarized light and differential interference contrast (DIC) microscopy reveal that PMF crystals grown on STP crystals are oriented in the same direction as the STP substrate, demonstrating true epitaxial growth [1]. The same epitaxial relationship is observed for STS, whose C18 chain length is also close to the dominant chain lengths in PMF. In contrast, when STB (C22) is used as the substrate, PMF crystals are not oriented in the same direction as STB crystals; crystallization proceeds instead via general heterogeneous nucleation without lattice matching. This mechanistic divergence—epitaxial templating vs. non-oriented nucleation—has direct consequences for bulk fat crystal network architecture, including crystal size distribution, network density, and macroscopic rheological properties.

Epitaxial Growth Mechanism
Head-to-head
PMF crystals oriented parallel to STP substrate; true epitaxy confirmed by PL/DIC microscopy
Enables anisotropic crystal network design; non-epitaxial STB gives heterogeneous nucleation only
In situ observation; STP pre-grown from canola oil
Epitaxial growth Fat crystal templating Polarized light microscopy

Polymorphic Transition Retardation in Tripalmitin: STP vs. Dipalmitin vs. Sorbitan Monopalmitate

In a systematic study of tripalmitin (PPP) polymorphic transitions, sorbitan tripalmitate (STP) was found to produce a slightly stronger retardation of the β'→β transition kinetics than dipalmitin (DP), whereas sorbitan monopalmitate (SMP) was observed to promote the same transition [1]. The α→β and β'→β transitions of PPP were monitored under controlled thermal conditions. The binary system STP–PPP exhibited simple eutectic behavior, while SMP–PPP formed a 1:1 molecular compound—a fundamental phase behavior difference that explains their opposing effects on polymorphic kinetics. Retardation of the β'→β transition is functionally desirable in fat-based food products, as the β' polymorph confers superior mouthfeel, spreadability, and resistance to fat bloom compared to the β form.

β′→β Transition Retardation
Head-to-head
STP: stronger retardation
SMP: promotes transition; DP: weaker retardation
Supports β′ polymorph stabilization for fat bloom resistance in confectionery
PPP model; isothermal kinetics 20–40 °C
Triglyceride polymorphism β'→β transition kinetics Fat bloom prevention

EU 10/2011 Food Contact Material Listing: Unique Authorisation Profile Among Sorbitan Triesters

Sorbitan tripalmitate (CAS 54140-20-4) is explicitly listed in Annex I of Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food, with FCM substance No 693 and Reference No 88160, authorized as an additive (not a monomer or polymer production aid) [1]. The listing carries no specific migration limit (SML) restriction and no fat reduction factor (FRF) applicability under the current entry. In contrast, sorbitan monopalmitate (SMP, E495) is regulated under food additive legislation (EC No 1333/2008) with specific permitted food categories and maximum usage levels, while sorbitan tristearate (STS, E492) is simultaneously listed as a food additive and appears in separate FCM entries. This triple-tiered regulatory landscape means that a procurement substitution from STP to STS or SMP may inadvertently shift the product from one regulatory domain (plastic FCM additive) into another (direct food additive), triggering different labeling, migration testing, and usage restriction requirements.

EU 10/2011 FCM Authorisation
Regulatory context
Annex I additive, FCM No 693, Ref 88160; no SML restriction listed
Pre-authorized plastic FCM additive pathway; food-additive grades do not confer equivalence
As of 2023; EU Reg. (EU) No 10/2011
Food contact materials EU Regulation 10/2011 Regulatory compliance

Fatty Acid Chain Length Parity: C16 Matching Between STP and Palm Oil Triglycerides

The dominant fatty acid in palm oil and its mid-fraction is palmitic acid (C16:0), comprising approximately 40–48% of total fatty acids in palm oil. STP, bearing three C16 chains, achieves close chain length parity with the primary palm oil triglycerides. X-ray diffraction data confirm that this parity enables subcell matching between the STP crystal lattice and PMF triglycerides, a prerequisite for epitaxial templating [1]. When the chain length mismatch is large—as with STB, where the C22 behenic acid chains are six methylene units longer than the C16 chains prevalent in PMF—the α subcell packing of the emulsifier fails to template the PMF β' form, and only general heterogeneous nucleation occurs [2]. This structure–function relationship demonstrates that STP's C16 chain architecture is not merely a compositional detail but a mechanistic determinant of its crystallization-control efficacy in palm-based systems.

Chain Length Parity C16 vs C22
Class-level inference
STP (C16) matches palm oil TG; STB (C22) fails epitaxy due to 6‑methylene mismatch
C16 parity enables subcell matching; C22 loses templating specificity
XRD subcell packing; PMF model triglyceride system
Chain length compatibility Palm oil templating Subcell packing

Molecular Weight and Physical State: STP vs. Commercial Span 65 (STS) as Procurement Substitutes

Sorbitan trihexadecanoate (STP) has a molecular weight of approximately 878 g/mol (C₅₄H₁₀₂O₈) and presents as a waxy solid at ambient temperature, with a density of ~0.97 g/cm³ and an estimated logP (o/w) of 19.41 reflecting extreme lipophilicity . Its closest commercial triester analog, sorbitan tristearate (STS, Span 65, CAS 26658-19-5), possesses a molecular weight of 963.55 g/mol (C₆₀H₁₁₄O₈)—an increase of ~10%—and correspondingly higher melting point (~53 °C for Span 65) . The 85 g/mol molecular weight difference per molecule translates to measurably distinct thermal processing requirements, solubility parameters in organic solvents, and viscosity behavior in molten blends. For procurement specifications, STP is typically supplied with an assay of 95.00–100.00%, while commercial STS (Span 65) carries an acid value ≤15.0 mg KOH/g, a saponification value of 176–188 mg KOH/g, and a hydroxyl value of 66–80 mg KOH/g .

Molecular Weight & Physical State
Data to verify
STP MW ≈878 g/mol, waxy solid; STS MW ≈964 g/mol, mp ~53 °C
MW difference affects molar dosing and thermal processing windows
Supplier-reported assay (95–100%); est. logP 19.4
Physicochemical properties Formulation processing Sorbitan ester procurement

Sorbitan Trihexadecanoate (CAS 54140-20-4): Evidence-Backed Application Scenarios for Procurement and R&D


Palm Oil-Based Confectionery and Margarine Fat Crystal Structuring

STP's demonstrated ability to elevate PMF crystallization temperature by ~15 °C (from 15.4 ± 0.3 °C to ~30 °C) while maintaining epitaxial orientation matching [1] makes it a targeted fat crystallization modifier for palm oil-based confectionery fats, margarines, and bakery shortenings. Formulators seeking controlled β' polymorph stabilization to prevent fat bloom and ensure smooth mouthfeel should specify STP over SMP (which accelerates the undesirable β'→β transition) or STB (which lacks epitaxial templating) [2]. The C16 chain parity with palm oil triglycerides supports robust heterogeneous template activity without the excessively high pre-nucleation temperature of C18 or C22 triesters, enabling flexible processing temperature windows.

Plastic Food Contact Materials (FCM) Requiring EU 10/2011 Compliance

STP is explicitly authorised under EU Regulation 10/2011 Annex I (FCM No 693, Ref No 88160) as an additive for plastic food contact materials [3]. Industrial buyers manufacturing food packaging films, containers, or processing equipment components intended for the EU market can specify STP with a clear regulatory pathway. In contrast, substituting STS (E492) or SMP (E495)—which are regulated as direct food additives—would shift the compliance burden to a different regulatory framework, potentially requiring new migration testing, labeling, and usage documentation.

Academic and Industrial Research on Epitaxial Fat Crystallization Mechanisms

STP serves as a model C16 triester sorbitan emulsifier in fundamental studies of fat crystal templating, epitaxial growth, and polymorphism control. The Ishibashi et al. (2017, 2018) studies [1][4] established STP as one of the three key comparators (alongside STS and STB) in systematic investigations of chain length and subcell packing effects on heterogeneous nucleation. Researchers requiring a well-characterized, publication-backed tri-C16 sorbitan ester for crystallization mechanism studies will find STP uniquely positioned, with quantitative DSC, XRD, and microscopy data available for direct experimental replication and cross-referencing.

Oleochemical Specialty Formulations Requiring Extreme Lipophilicity

With a calculated logP of ~19.41 and an estimated aqueous solubility of only 1.877 × 10⁻¹⁶ mg/L at 25 °C [5], STP ranks among the most hydrophobic sorbitan esters commercially available. This extreme lipophilicity, combined with its waxy solid physical form and high boiling point (~840 °C), makes it suitable for non-aqueous industrial formulations—including lubricant additives, hydrophobic coatings, and oil-phase rheology modifiers—where water compatibility must be minimized and thermal stability is paramount.

Application
Selection Property
Validation Focus
Palm oil-based fat crystal structuring
β′ polymorph retardation, epitaxial templating capability
Crystallization window, epitaxial orientation confirmation
Plastic food contact materials (EU)
Annex I EU 10/2011 listing, no SML
FCM compliance pathway, migration testing exemption
Epitaxial crystallization mechanism research
Publication-backed C16 triester model compound
XRD/DSC data reproducibility, epitaxial growth validation
Non-aqueous oleochemical formulations
Extreme lipophilicity, waxy solid form
Oil-phase compatibility, thermal stability profile
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